![molecular formula C17H23ClN2O B13362545 4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13362545.png)
4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[45]decan-1-one is a chemical compound that belongs to the class of diazaspiro compounds These compounds are characterized by a spirocyclic structure, where two rings are connected through a single atom
Méthodes De Préparation
The synthesis of 4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with isopropylamine to form an intermediate Schiff base. This intermediate then undergoes a cyclization reaction with a suitable diamine, such as 1,2-diaminocyclohexane, under acidic conditions to form the spirocyclic structure. The reaction conditions typically involve refluxing the reactants in an organic solvent like ethanol or methanol for several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a kinase inhibitor.
Medicine: The compound’s potential as a therapeutic agent is explored in various medical research areas, including cancer and inflammatory diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets, such as receptor interaction protein kinase 1 (RIPK1). By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, a form of programmed cell death. This inhibition has shown therapeutic potential in various inflammatory diseases .
Comparaison Avec Des Composés Similaires
4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one can be compared with other similar compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the same spirocyclic core but differ in the substituents attached to the spirocyclic structure.
Indole derivatives: Indole derivatives are another class of compounds with diverse biological activities.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the 4-chlorophenyl and isopropyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H23ClN2O |
|---|---|
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2-propan-2-yl-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C17H23ClN2O/c1-12(2)20-11-15(13-3-5-14(18)6-4-13)17(16(20)21)7-9-19-10-8-17/h3-6,12,15,19H,7-11H2,1-2H3 |
Clé InChI |
RMDRSDKIKWMYHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC(C2(C1=O)CCNCC2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(1-methylbutyl)benzamide](/img/structure/B13362465.png)
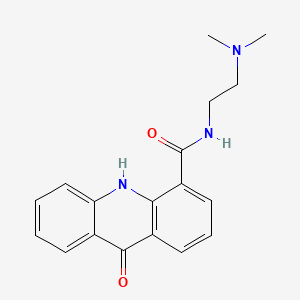
![6-(2-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362482.png)

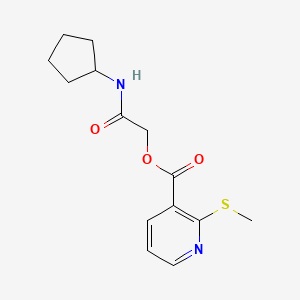
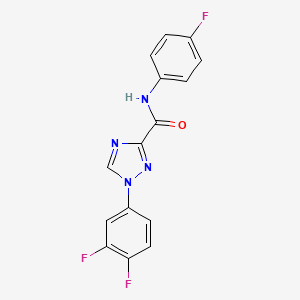
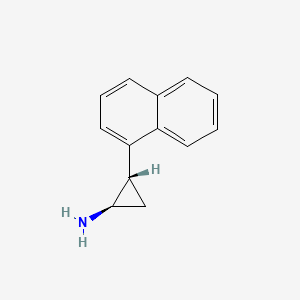

![1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B13362514.png)
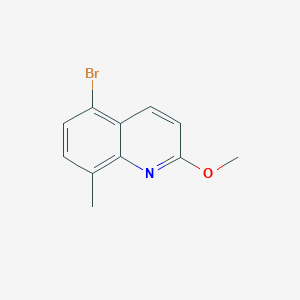
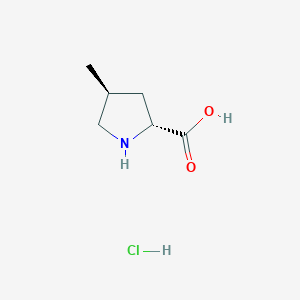
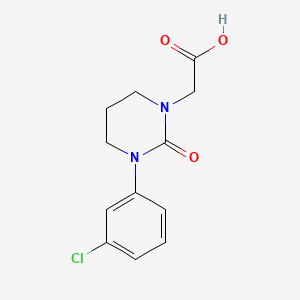
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one](/img/structure/B13362546.png)

